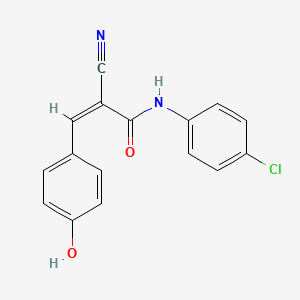![molecular formula C10H7F3N4O2 B5808140 3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazole](/img/structure/B5808140.png)
3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The interest in 1,2,4-triazole derivatives stems from their versatile chemical and physical properties, leading to applications across multiple fields of chemistry and pharmacology. Triazoles are known for their stability and reactivity, which make them valuable in synthetic chemistry and materials science.
Synthesis Analysis
The synthesis of triazole derivatives often involves the cyclization of azides and nitroolefins, with variations depending on substituents and desired outcomes. For instance, the synthesis of 4-aryl-5-nitro-1,2,3-triazoles from dinitrostyrenes and sodium azide highlights the adaptability of triazole synthesis methods (Sheremet et al., 2004).
Molecular Structure Analysis
Molecular structure analysis of triazole derivatives, including X-ray crystallography, provides insights into their conformations and interactions. The structure of a triazole-thione compound indicates hydrogen bonding and π–π stacking interactions stabilizing the crystal structure (Fun et al., 2011).
Chemical Reactions and Properties
Triazole compounds undergo various chemical reactions, including alkylation, cycloaddition, and substitution, depending on their substituents and reaction conditions. The reactivity of triazole derivatives with alkylating agents demonstrates the formation of substituted triazoles, offering a pathway to diverse chemical structures (Sukhanov et al., 2011)).
Physical Properties Analysis
The physical properties of triazole derivatives, such as thermal stability and density, are crucial for their application in material science and energetic materials. Salts of trinitromethyl-substituted triazoles, for example, exhibit high density and good thermal stability, making them potential candidates for explosive materials (Thottempudi & Shreeve, 2011)).
Chemical Properties Analysis
The chemical properties of triazoles, including their reactivity, electrophilic substitution, and potential as antitrypanosomal agents, underscore their significance in medicinal chemistry and synthetic applications. Novel triazole-based compounds have shown significant activity against Trypanosoma cruzi, illustrating the therapeutic potential of triazole derivatives (Papadopoulou et al., 2012)).
Future Directions
The future directions for research on “3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazole” would likely depend on its specific properties and potential applications. Compounds with similar structures have been studied for their potential applications in pharmaceuticals , suggesting that “this compound” could also have interesting biological activities.
properties
IUPAC Name |
3-nitro-1-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N4O2/c11-10(12,13)8-3-1-2-7(4-8)5-16-6-14-9(15-16)17(18)19/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFNQIGVECINRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5808062.png)

![4-[(4-pyridinylamino)carbonyl]phenyl acetate](/img/structure/B5808081.png)

![N'-{[2-(4-biphenylyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5808090.png)
![N-cyclohexyl-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5808091.png)
![N-(3-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5808099.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5808104.png)



![N-(4-ethylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5808139.png)

![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B5808154.png)